2-(1-(Boc)-3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid
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Overview
Description
The compound “2-(1-(Boc)-3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl)acetic acid” is a complex organic molecule. The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the Boc group and the 3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl group. The Boc group consists of a carbonyl group (C=O) bonded to an oxygen atom and a tert-butyl group (C(CH3)3). The 3,3-Difluoro-1,2,3,6-tetrahydropyridin-4-yl group is a cyclic structure with a nitrogen atom and two fluorine atoms attached to the carbon atoms .Scientific Research Applications
Novel Material Synthesis
Boron-containing compounds, like boronic acids and their derivatives, play a crucial role in synthesizing novel materials. For instance, boronic acid groups have been used to immobilize oligofluorenes, improving the photoluminescent stability of cross-linked films. This method prevents the usual emergence of long-wavelength emission upon thermal treatment observed in polyfluorenes, hinting at potential applications in creating stable, blue-light-emitting materials (Li et al., 2003).
Catalysis
Boronic acids have been identified as highly effective catalysts for various organic reactions, including esterification and dehydrative amidation. These reactions are fundamental in synthesizing a wide range of organic compounds. For example, N-alkyl-4-boronopyridinium halides have shown superior catalytic activity compared to boric acid for esterification in excess alcohol, suggesting their utility in synthesis processes that require precise catalytic control (Maki et al., 2005).
Organic Synthesis Enhancements
In organic synthesis, the use of boric acid as a catalyst has demonstrated significant advantages, such as excellent yields and reduced reaction times. For instance, boric acid catalyzed the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives from aromatic aldehydes, 1,3-dicarbonyl compounds, and urea in glacial acetic acid, showcasing the efficiency of boron-based catalysts in facilitating complex organic reactions (Tu et al., 2003).
Mechanism of Action
The mechanism of action of this compound would largely depend on its application. In the context of organic synthesis, the Boc group serves as a protecting group for amines, preventing them from reacting under certain conditions . The Boc group can be removed under acidic conditions, allowing the amine to participate in further reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dihydropyridin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h4H,5-7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUYZSMBQHYFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=C(C(C1)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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